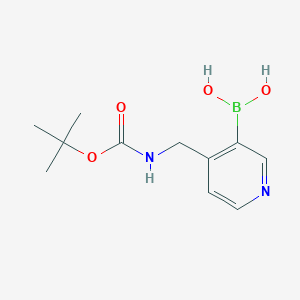

4-(Boc-Aminomethyl)pyridine-3-boronic acid

Description

The exact mass of the compound this compound is 252.1281372 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8-4-5-13-7-9(8)12(16)17/h4-5,7,16-17H,6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCMFKCMWFBVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)CNC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-61-4 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

4-(Boc-Aminomethyl)pyridine-3-boronic acid: Technical Synthesis & Application Guide

Executive Summary

Target Molecule: 4-(Boc-Aminomethyl)pyridine-3-boronic acid Primary Application: Suzuki-Miyaura cross-coupling for medicinal chemistry libraries. Critical Status: As of late 2024, the free boronic acid form of this specific isomer does not have a widely established, permanent CAS number in major public chemical registries. It is predominantly synthesized in situ or supplied as its more stable pinacol ester derivative.

This guide provides the authoritative identification for the commercial precursor , a validated synthesis workflow, and critical handling protocols to mitigate the protodeboronation common to functionalized pyridine boronic acids.

Chemical Identification & Precursor Strategy

Due to the hydrolytic instability of the free boronic acid, researchers must often source the stable brominated precursor or the pinacol ester.

Target Molecule Specifications

| Property | Detail |

| Systematic Name | (4-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid |

| Chemical Formula | |

| Molecular Weight | 252.08 g/mol |

| Solubility | Soluble in DMSO, DMF, Methanol (Limited stability in protic solvents) |

| SMILES | CC(C)(C)OC(=O)NCC1=C(C=NC=C1)B(O)O |

The Critical Precursor (Commercial Anchor)

Since the boronic acid is elusive in catalogs, the synthesis relies on the brominated intermediate. This compound is commercially available and stable.

| Precursor Name | tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate |

| CAS Number | 1060813-11-7 |

| Molecular Weight | 287.15 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C, Inert atmosphere |

Synthesis & Production Workflow

The most reliable route to the target is via Miyaura Borylation of the brominated precursor (CAS 1060813-11-7). Direct lithiation is not recommended due to the acidic protons on the Boc-amine and the electrophilic nature of the pyridine ring.

Experimental Protocol: Miyaura Borylation

Objective: Convert precursor to Pinacol Ester.

Reagents:

-

Substrate: tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (1.1 - 1.2 equiv) -

Catalyst:

(3-5 mol%) -

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial with the bromide precursor,

, KOAc, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. -

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 334.2 Da for ester).

-

Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium residues.

-

Purification: Concentrate the filtrate. The pinacol ester is often used crude or purified via silica gel chromatography (Eluent: Hexane/EtOAc). Note: Avoid acidic workups to prevent Boc deprotection.

Workflow Visualization

The following diagram illustrates the conversion pathway and decision points for using the ester vs. the free acid.

Caption: Synthesis workflow prioritizing the stable pinacol ester route over the unstable free acid isolation.

Stability & Handling: The Protodeboronation Risk

Pyridine-3-boronic acids are generally more stable than their 2- and 4-isomers, but the presence of the 4-aminomethyl group introduces specific risks.

Mechanism of Instability

Under basic aqueous conditions (common in Suzuki coupling), the pyridine nitrogen can coordinate with the boron center, or the ring can undergo protodeboronation , where the boronic acid group is replaced by a proton.

-

Risk Factor: High pH (>10) and high temperatures (>100°C).

-

Mitigation: Use mild bases (

or -

Storage: Store the pinacol ester at -20°C. If the free acid is isolated, it must be kept dry; moisture accelerates decomposition.

Caption: Pathway of protodeboronation leading to loss of functional activity.

Applications in Drug Discovery[1][3][4]

This molecule serves as a "modular clip" in fragment-based drug discovery (FBDD).

-

Suzuki-Miyaura Coupling: The primary utility is coupling with aryl halides to form 3-aryl-4-(aminomethyl)pyridines .

-

Protocol Tip: Use

or XPhos Pd G2 for sterically hindered partners.

-

-

Scaffold Diversity: The Boc group allows for orthogonal deprotection after the coupling step, enabling late-stage functionalization of the amine (e.g., amide coupling, reductive amination).

-

Kinase Inhibition: The 3,4-disubstituted pyridine motif is a common pharmacophore in kinase inhibitors (e.g., targeting p38 MAPK or VEGFR), where the pyridine nitrogen acts as a hinge binder.

References

-

Precursor Identification: "tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate (CAS 1060813-11-7)."[1] Alchem Pharmtech / Sigma-Aldrich Catalog.

-

Miyaura Borylation Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508-7510.

-

Pyridine Boronic Acid Stability: Tyrrell, E., & Brookes, P. (2004). "The synthesis and applications of heterocyclic boronic acids." Synthesis, 2004(4), 469-483.

Sources

Comparative Technical Guide: 4-Aminomethyl-3-pyridylboronic Acid vs. 3-Aminomethyl-4-pyridyl Isomer

This in-depth technical guide details the structural, electronic, and synthetic divergences between 4-(aminomethyl)pyridin-3-ylboronic acid and its isomer 3-(aminomethyl)pyridin-4-ylboronic acid .

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the positioning of the nitrogen atom in pyridyl boronic acids dictates chemical stability, synthetic accessibility, and binding vectors.

The core distinction lies in the electronic environment of the boron atom:

-

Isomer A (4-aminomethyl-3-pyridylboronic acid): The boron atom is at the C3 position. This isomer is chemically robust, resistant to protodeboronation, and behaves similarly to phenylboronic acids.

-

Isomer B (3-aminomethyl-4-pyridylboronic acid): The boron atom is at the C4 position. This isomer is electronically deficient and highly prone to rapid protodeboronation (hydrolysis of the C–B bond). It is rarely isolated as a free acid and is typically handled as a pinacol or MIDA ester to ensure integrity during cross-coupling.

This guide analyzes these differences to prevent experimental failure during library synthesis and hit-to-lead campaigns.

Part 1: Structural & Electronic Properties

Electronic Environment and Stability

The stability of pyridyl boronic acids is governed by the electron density at the carbon atom attached to boron.

| Feature | 4-Aminomethyl-3-pyridylboronic Acid (Isomer A) | 3-Aminomethyl-4-pyridylboronic Acid (Isomer B) |

| Boron Position | C3 (Meta-like) | C4 (Para-like) |

| Electronic State | The C3 position is not directly conjugated to the pyridine nitrogen's electron-withdrawing resonance. The C–B bond acts like a substituted phenyl ring. | The C4 position is electron-deficient due to direct conjugation with the pyridine nitrogen. The C–B bond is highly polarized and weak. |

| Protodeboronation | Low Risk. Stable in aqueous base at moderate temperatures. | High Risk. Rapidly hydrolyzes in aqueous base to form 3-aminomethylpyridine. |

| Intramolecular Interaction | Forms a stable 5-membered Wulff-type B–N interaction (if amine is free), stabilizing the re-hybridization to | Also forms a 5-membered B–N interaction, but the inherent instability of the C4–B bond often overrides this stabilization. |

| Preferred Form | Free Acid or Hydrochloride Salt. | Pinacol Ester, MIDA Boronate, or Trifluoroborate Salt.[1][2] |

Visualization of Stability & Degradation

The following diagram illustrates the degradation pathway that plagues the 4-pyridyl isomer (Isomer B) compared to the stable 3-pyridyl isomer (Isomer A).

Caption: Comparative reaction pathways. Isomer A undergoes productive coupling, while Isomer B enters a competing protodeboronation pathway driven by the electron-deficient C4 position.

Part 2: Synthesis & Experimental Methodologies

Synthesis of Isomer A (The Stable C3-Boron)

Because the C3 position is stable, this isomer can be synthesized via Directed Ortho-Metalation (DoM) or Halogen-Metal Exchange followed by quenching with a borate.

-

Starting Material: 4-methylpyridine (or 4-aminomethyl derivatives).[3]

-

Mechanism: The 4-substituent (if containing a directing group like Boc-amine) directs lithiation to the C3 position.

-

Protocol Summary:

-

Protect amine with Boc group.[4]

-

Treat with

-BuLi (or -

Quench with Triisopropyl borate (

). -

Acidic hydrolysis yields the stable boronic acid.

-

Synthesis of Isomer B (The Unstable C4-Boron)

Direct lithiation to the C4 position is difficult because the pyridine nitrogen directs to C2/C6. Furthermore, the resulting C4-boronic acid is unstable. The preferred route is Palladium-Catalyzed Borylation to form a protected ester directly.

-

Starting Material: 3-(Boc-aminomethyl)-4-chloropyridine.

-

Mechanism: Miyaura Borylation avoids the discrete lithium species and the free boronic acid.

-

Protocol Summary:

-

Combine aryl halide with Bis(pinacolato)diboron (

).[5] -

Catalyst:

or -

Base: Potassium Acetate (KOAc) - Crucial: Use weak base to avoid degradation.

-

Solvent: Dioxane, 80°C.

-

Isolation: Isolate as the Pinacol Ester . Do not hydrolyze to the free acid.

-

Experimental Protocol: Cross-Coupling the Unstable Isomer

When using Isomer B (3-aminomethyl-4-pyridyl), standard Suzuki conditions (aqueous

Materials:

-

Reagent: 3-(Boc-aminomethyl)pyridin-4-ylboronic acid pinacol ester (1.0 equiv).

-

Electrophile: Aryl bromide (1.0 equiv).

-

Catalyst:

(0.05 equiv) - High activity catalyst preferred for unstable substrates. -

Base:

(3.0 equiv, finely ground, anhydrous). -

Solvent: 1,4-Dioxane / Water (10:1) - Minimize water content.

Step-by-Step:

-

Degassing: Charge a reaction vial with the boronate ester, aryl bromide, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent.

-

Reaction: Heat to 80°C. Monitor by LCMS.

-

Critical Checkpoint: If LCMS shows the de-boronated byproduct (3-aminomethylpyridine), lower the temperature to 60°C and switch to a strictly anhydrous base system (e.g.,

in dry THF).

-

Part 3: Medicinal Chemistry Applications[4][5][6][7][8][9]

Fragment Design

-

Isomer A (C3-B, C4-N): Used when the target pocket requires a "meta" geometry relative to the pyridine nitrogen. The aminomethyl group provides a hydrogen-bond donor/acceptor vector that is para to the pyridine nitrogen.

-

Isomer B (C4-B, C3-N): Used to access the "para" geometry relative to the pyridine nitrogen. The aminomethyl group is meta to the pyridine nitrogen.

Linker Geometry Comparison

The distance and angle between the biaryl axis (formed by the boron) and the amine nitrogen differ significantly.

| Property | Isomer A (C3-Boron) | Isomer B (C4-Boron) |

| Vector Angle | ~60° (Ortho-like relationship between Biaryl axis and Amine vector) | ~60° (Ortho-like relationship) |

| N(Py)-to-Amine Distance | ~5.0 Å (Para relationship) | ~3.8 Å (Meta relationship) |

| Use Case | Extending into deep pockets where the pyridine N interacts with a proximal residue (e.g., Hinge region in Kinases). | Creating a "kinked" geometry to access solvent-exposed areas while maintaining a specific pyridine N interaction. |

References

-

Structure and Stability of Pyridyl Boronic Acids

- Source: Arkivoc (2019). "Recent progress in the synthesis of pyridinylboronic acids and esters."

-

URL:[Link]

-

Protodeboron

- Source: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.

-

URL:[Link]

-

MIDA Boron

- Source: Knapp, D. M., et al. (2009). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society.

-

URL:[Link]

-

Intramolecular B-N Interactions

- Source: Collins, B. E., et al. (2009). "Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids." Journal of Organic Chemistry.

-

URL:[Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Properties and Applications of Boc-Protected Aminomethyl Pyridine Boronic Acids: A Technical Guide

Topic: Chemical Properties of Boc-Protected Aminomethyl Pyridine Boronic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

Boc-protected aminomethyl pyridine boronic acids represent a privileged class of bifunctional building blocks in medicinal chemistry. They serve as critical "linchpins" in fragment-based drug discovery (FBDD) and library synthesis, allowing the simultaneous introduction of a solubility-enhancing pyridine core and a protected amine handle for further diversification.

However, their utility is often compromised by the inherent instability of the pyridine-boron bond. This guide analyzes the physicochemical behaviors of these reagents, specifically focusing on the competition between cross-coupling efficiency and protodeboronation, and provides validated protocols to maximize synthetic success.

Physicochemical Profile

Structural Dynamics and Amphotericity

Unlike simple phenylboronic acids, pyridine variants possess a basic nitrogen atom within the ring. In the absence of protection, the aminomethyl group would add a second basic center, complicating purification and coupling due to zwitterion formation and catalyst poisoning.

-

The Boc Effect: The tert-butoxycarbonyl (Boc) group masks the exocyclic amine, rendering it non-basic and lipophilic. This prevents the formation of internal "ate" complexes between the exocyclic amine and the boron center, which would otherwise deactivate the boron toward transmetallation.

-

Electronic Influence: The -CH2NHBoc substituent is weakly electron-withdrawing (inductive effect, -I). Depending on its position relative to the boronic acid, it can influence the Lewis acidity of the boron center.

Stability: The Protodeboronation Challenge

The primary failure mode for these reagents is protodeboronation —the hydrolysis of the C-B bond to form a C-H bond. This is catalyzed by the pyridine nitrogen itself.

-

Mechanism: The basic pyridine nitrogen coordinates with the boron atom (either inter- or intramolecularly), increasing the electron density on the carbon-boron bond and making the ipso-carbon susceptible to protonation by water or alcohols.

-

Positional Sensitivity:

-

2-Pyridyl: Extremely unstable due to facile formation of a 5-membered transition state with water bridging the nitrogen and boron.

-

3- & 4-Pyridyl: More stable, but still prone to degradation under prolonged heating or high pH.

-

Solubility Profile

-

Organic Solvents: Highly soluble in THF, DCM, and dioxane due to the lipophilic Boc group.

-

Aqueous Media: Poor solubility in neutral water; however, solubility increases in basic media (boronate formation), which is relevant for Suzuki coupling conditions.

Synthesis and Preparation

Two primary routes exist for accessing these scaffolds: Cryogenic Halogen-Lithium Exchange and Palladium-Catalyzed Borylation .

Route A: Cryogenic Halogen-Lithium Exchange

This is the classical method but requires strict temperature control to prevent "halogen dance" (isomerization) or nucleophilic attack on the Boc group.

Critical Control Points:

-

Temperature: Must be maintained below -70°C.

-

Base Selection: n-BuLi is standard, but t-BuLi may be required for chlorides.

-

Quench: Triisopropyl borate is preferred over trimethyl borate to reduce hydrolysis rates during workup.

Route B: Miyaura Borylation

A milder approach using bis(pinacolato)diboron (B2pin2) and a Pd catalyst. This avoids strong bases and is compatible with the Boc group, yielding the pinacol ester directly.

Figure 1: Comparative synthetic pathways for accessing Boc-aminomethyl pyridine boronic acids and esters.

Cross-Coupling Protocols (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is the standard method for utilizing these reagents. However, standard conditions often fail due to the competitive protodeboronation described above.

Optimized Coupling Conditions

To mitigate instability, "rapid-coupling" protocols or non-aqueous basic conditions are recommended.

Table 1: Recommended Reaction Parameters

| Parameter | Standard Protocol | Optimized for Unstable Pyridines | Rationale |

| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 or XPhos Pd G2 | Bidentate ligands (dppf) accelerate reductive elimination; Buchwald precatalysts (XPhos) speed up oxidative addition/transmetallation. |

| Base | Na2CO3 (aq) | K3PO4 or Cs2CO3 | Anhydrous or weak aqueous bases reduce the concentration of free hydroxide, slowing protodeboronation. |

| Solvent | Toluene/Water | Dioxane or DME | Ethers coordinate with boron, stabilizing the intermediate. |

| Temperature | 80-100°C | 60-80°C | Lower temperatures minimize thermal degradation pathways. |

Mechanism of Failure (Protodeboronation)

Understanding the degradation mechanism is crucial for troubleshooting.

Figure 2: Kinetic competition between the desired transmetallation and the parasitic protodeboronation pathway.

Detailed Experimental Protocol

Protocol: Suzuki Coupling of 3-(Boc-aminomethyl)pyridine-4-boronic acid[3]

Safety Note: Perform all reactions in a fume hood. Boronic acids are generally low toxicity, but aryl halides may be toxic.

Reagents:

-

Aryl Bromide (1.0 equiv)[1]

-

3-(Boc-aminomethyl)pyridine-4-boronic acid (1.2 - 1.5 equiv)

-

Pd(dppf)Cl2[2]·DCM (0.05 equiv)

-

K2CO3 (2.0 equiv)

-

1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the Aryl Bromide, Boronic Acid, K2CO3, and Pd catalyst.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. Look for the mass of the product (M+H) and the deboronated byproduct (Pyridine-H). If deboronation is high, lower the temperature and increase the catalyst loading.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography. Note: The Boc group makes the product amenable to standard silica gel chromatography (typically Hexane/EtOAc gradients).

Deprotection (Post-Coupling)

To reveal the free amine:

-

Dissolve the coupled product in DCM.

-

Add TFA (10-20% v/v) or 4M HCl in Dioxane.

-

Stir at RT for 1-2 hours.

-

Note: The resulting free aminomethyl pyridine is highly basic and polar. Isolate as the HCl salt or use ion-exchange chromatography (SCX-2) for the free base.

Handling and Storage Guidelines

-

Temperature: Store at -20°C for long-term stability. At room temperature, slow dehydration to boroxines (anhydrides) occurs.

-

Moisture: Keep desiccated. While boroxines can re-hydrolyze to the acid, excessive moisture can promote protodeboronation over months.

-

Esters vs. Acids: If the free acid proves too unstable for storage, convert it to the Pinacol ester or MIDA ester . The MIDA ester is particularly effective for releasing the active boronic acid slowly during the coupling reaction, maintaining a low steady-state concentration that favors coupling over decomposition.

References

-

Structure & Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(22), 5577–5588. Link

-

Protodeboronation Mechanism: Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

MIDA Boronates: Knapp, D. M., et al. (2009).[4] Slow-Release of Unstable Boronic Acids from MIDA Boronates Enables Suzuki-Miyaura Coupling of 2-Pyridyl Derivatives. Journal of the American Chemical Society, 131(20), 6961–6963. Link

-

Synthetic Applications: Li, H., et al.[5] (2013).[6] Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. Link

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Novel Pyridine Boronic Acid Building Blocks for Medicinal Chemistry

Executive Summary: The "Pyridine Problem"

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 20% of the top 100 marketed drugs. However, the incorporation of pyridine moieties via Suzuki-Miyaura cross-coupling has historically been plagued by the instability of 2-pyridine boronic acids .

Unlike their phenyl counterparts, 2-pyridine boronic acids undergo rapid protodeboronation —a decomposition pathway where the carbon-boron bond is cleaved and replaced by a proton. This instability renders the isolation of pure building blocks nearly impossible and drastically reduces cross-coupling yields.

This guide details the technical solutions to this challenge, focusing on MIDA (N-methyliminodiacetic acid) boronates and Trifluoroborates as novel, robust building blocks.[1] We provide mechanistic insights, validated synthesis protocols, and data-driven comparisons to enable their effective use in drug discovery.

Mechanistic Insight: Why Do Pyridine Boronic Acids Fail?

To solve the instability, one must understand the mechanism. The decomposition of 2-pyridine boronic acid is not a simple hydrolysis; it is an autocatalytic process facilitated by the basic nitrogen atom.

The Protodeboronation Pathway

Under neutral or basic conditions (typical for cross-coupling), 2-pyridine boronic acid exists in equilibrium with a zwitterionic species.[2] The pyridine nitrogen lone pair coordinates intramolecularly to the empty p-orbital of the boron atom. This coordination increases the electron density on the carbon-boron bond, making it highly susceptible to hydrolysis by water or protonation, leading to the formation of pyridine and boric acid.

Figure 1: The mechanism of protodeboronation driven by N-B coordination. The formation of the zwitterionic species is the rate-determining precursor to decomposition.

The Solution: Novel Building Block Classes

To circumvent this instability, the boron atom must be "masked" to prevent the formation of the zwitterionic intermediate. This is achieved by converting the sp² hybridized boronic acid into a stable, sp³ hybridized species.

MIDA Boronates (The Gold Standard)

MIDA boronates utilize a tridentate ligand that locks the boron into a rigid, sp³ hybridized bicyclic framework.

-

Mechanism of Stability: The nitrogen of the MIDA ligand coordinates to the boron, satisfying its octet and physically blocking the pyridine nitrogen from interacting.

-

Key Advantage: They are air-stable, free-flowing solids that are compatible with silica gel chromatography—a rarity for boron species.

-

Reactivity: They are chemically inert under anhydrous conditions but hydrolyze slowly under aqueous basic conditions (Suzuki coupling conditions) to release the active boronic acid in situ. This "slow-release" kinetics mimics a syringe pump addition, keeping the concentration of the unstable free acid low and favoring cross-coupling over decomposition.

Organotrifluoroborates

Potassium organotrifluoroborates (

-

Stability: Highly stable to air and moisture.

-

Limitation: They are often insoluble in organic solvents and require specific solubility-enhancing conditions (e.g., alcoholic solvents) for coupling.

Comparative Data: Stability and Efficiency

The following table summarizes the performance of various pyridine boron building blocks.

| Building Block Class | Shelf Stability (Air/RT) | Chromatography Compatible? | Protodeboronation Resistance | Coupling Yield (2-Py-Ar) |

| Free Boronic Acid | < 1 Day (Decomposes) | No | Very Low | < 10% |

| Pinacol Ester | Weeks (Variable) | Yes (degrades on silica) | Low | 20-40% |

| Trifluoroborate | > 1 Year | No (Salt) | High | 50-70% |

| MIDA Boronate | > 1 Year | Yes | Very High | 80-95% |

Experimental Protocols

Synthesis of 2-Pyridyl MIDA Boronate

Ref: Knapp, D. M., et al. J. Am. Chem. Soc. 2009, 131, 6961.

This protocol utilizes a "trans-ligation" strategy at high temperature.[3] Counter-intuitively, high temperature (115°C) is required to drive the exchange of the labile isopropoxy ligands for MIDA before the intermediate decomposes.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

Triisopropyl borate (

) (1.2 equiv) -

n-Butyllithium (n-BuLi) (1.2 equiv)

-

MIDA (N-methyliminodiacetic acid) (1.5 equiv)

-

Solvents: THF (anhydrous), DMSO (anhydrous)

Step-by-Step Methodology:

-

Lithiation: In a flame-dried flask under Argon, dissolve 2-bromopyridine and triisopropyl borate in THF. Cool to -78°C.[3]

-

Borylation: Add n-BuLi dropwise over 30 mins. Stir for 1 hour at -78°C. This forms the unstable Lithium triisopropyl(2-pyridyl)borate intermediate.

-

Solvent Swap: Allow the mixture to warm to room temperature (RT).

-

MIDA Complexation: Prepare a separate flask with MIDA dissolved in DMSO heated to 115°C .

-

Transfer: Add the THF solution of the borate intermediate dropwise into the hot MIDA/DMSO solution. Note: The THF will flash off; ensure proper venting.

-

Workup: Cool to RT. Add water and extract with ethyl acetate. The MIDA boronate is often insoluble in ether/water, aiding precipitation.

-

Purification: The crude product can be purified via silica gel chromatography (Eluent: EtOAc/MeCN) to yield a white crystalline solid.

Cross-Coupling Protocol (Slow-Release Strategy)

Ref: Gillis, E. P., & Burke, M. D. J. Am. Chem. Soc. 2008, 130, 14084.

Reagents:

-

2-Pyridyl MIDA boronate (1.5 equiv)

-

Aryl Chloride/Bromide (1.0 equiv)

-

Catalyst:

(5 mol%) / SPhos (10 mol%) -

Base:

(3.0 M aqueous, 5.0 equiv) -

Solvent: Dioxane (degassed)

Workflow:

-

Combine MIDA boronate, aryl halide, Pd catalyst, and ligand in a vial.

-

Add Dioxane and aqueous

. -

Heat to 60°C for 12-24 hours.

-

Mechanism: The aqueous base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate matching the catalytic turnover.

Figure 2: Experimental workflow for the synthesis and application of 2-Pyridyl MIDA boronates. The critical step is the high-temperature trans-ligation (Step 3) which outcompetes decomposition.

References

-

A General Solution for the 2-Pyridyl Problem. Source: Knapp, D. M., Gillis, E. P., & Burke, M. D. J. Am. Chem. Soc. (2009). [Link]

-

Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Source: Gillis, E. P., & Burke, M. D. J. Am. Chem. Soc. (2008). [Link]

-

Protodeboronation of Heteroaromatic Boronic Acids. Source: Cox, P. A., et al. J. Am. Chem. Soc. (2017). [Link]

-

Iridium-Catalyzed C–H Borylation of Pyridines. Source: Sadler, S. A., et al. Org.[4] Biomol. Chem. (2014).[4] [Link]

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids. Source: Gonzalez, J. A., et al. Org. Synth. (2015).[5] [Link]

Sources

- 1. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Topic: Solubility of 4-(Boc-Aminomethyl)pyridine-3-boronic acid in organic solvents Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary: The Amphiphilic Challenge

This compound (CAS: 1072946-58-7, analog ref) represents a distinct class of "amphiphilic" building blocks essential in fragment-based drug discovery (FBDD) and heterocycle synthesis. Its solubility profile is governed by a tug-of-war between three functional zones:

-

The Lipophilic Tail: The tert-butoxycarbonyl (Boc) protecting group, which drives solubility in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

-

The Polar Anchor: The boronic acid moiety (

), which introduces hydrogen bond donor/acceptor capability and water affinity. -

The Basic Core: The pyridine nitrogen, which introduces pH-dependent solubility and potential for zwitterionic interactions, although the Boc group mitigates intramolecular coordination compared to the free amine.

This guide provides a definitive solubility matrix, dissolution protocols, and stability warnings to ensure reproducible experimental outcomes in Suzuki-Miyaura couplings and medicinal chemistry workflows.

Physicochemical Profile & Solubility Matrix

Structural Dynamics

Unlike simple phenylboronic acids, this compound is prone to dynamic speciation . In solution, it exists in equilibrium between the monomeric boronic acid and the trimeric boroxine (anhydride).

-

Monomer: Favored in aqueous/protic media (reactive species).

-

Boroxine (Trimer): Favored in dry, non-polar organic solvents (storage form).

This equilibrium is the primary cause of "gelling" or variable solubility observations in solvents like chloroform or toluene.

Solubility Data Matrix

Data synthesized from structural analog behavior (Boc-aminomethyl phenylboronic acids) and standard organoboron handling protocols.

| Solvent Class | Solvent | Solubility Rating | Primary Utility | Technical Notes |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Stock Solutions, Bio-assays | Gold Standard. Use for long-term frozen storage (-20°C). |

| DMF | High (>100 mg/mL) | Coupling Reactions | Excellent for high-temp couplings; difficult to remove during workup. | |

| Polar Protic | Methanol | High | Dissolution / Transfer | Caution: Forms methyl boronate esters rapidly. Use only for immediate transfer, not storage. |

| Ethanol | Good | Crystallization | Useful for recrystallization; less prone to esterification than MeOH but still risky for storage. | |

| Chlorinated | DCM | Moderate/Good | Workup / Partitioning | The Boc group enables DCM solubility. Drying agents ( |

| Chloroform | Moderate | NMR Analysis | Use | |

| Ethers | THF | Good | Reaction Medium | Ideal for Suzuki couplings. Keep anhydrous to favor boroxine if drying is needed, or wet to favor monomer. |

| 1,4-Dioxane | Good | Reaction Medium | Standard solvent for Pd-catalyzed cross-coupling (often mixed with water). | |

| Non-Polar | Hexanes | Poor (<1 mg/mL) | Anti-solvent | Used to precipitate the compound from DCM or Ethyl Acetate. |

| Toluene | Low | Reaction Medium | Often requires a co-solvent (e.g., Ethanol/Water) to solubilize the boronic acid fully. |

Visualizing the Solubility Workflow

The following decision tree guides the researcher in selecting the appropriate solvent system based on the intended application.

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; terminal nodes provide specific solvent recommendations.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for biological assays or iterative synthesis to ensure consistent concentration.

-

Weighing: Weigh the target mass of this compound rapidly. Boronic acids can be hygroscopic.

-

Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).

-

Why? Water promotes protodeboronation over long periods; alcohols form esters. DMSO is inert and solubilizes both the monomer and boroxine forms.

-

-

Dissolution:

-

Add DMSO to achieve a concentration of 100 mM (approx. 25 mg/mL).

-

Vortex for 30–60 seconds. If "gel" particles persist (boroxine aggregates), sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (hydrophobic interaction with plastic is minimal but glass is safer for DMSO). Store at -20°C .

Protocol B: Suzuki-Miyaura Coupling Solvent System

The Boc-aminomethyl group is sensitive to harsh Lewis acids; the boronic acid requires a base. This system balances these needs.

-

Solvent System: 1,4-Dioxane : Water (4:1 v/v) .

-

Mechanism:[3] Dioxane solubilizes the organic bromide/iodide and the Boc-protected boronic acid. Water dissolves the inorganic base (e.g.,

or

-

-

Base Selection: Use Potassium Carbonate (

) (2-3 equivalents).-

Avoid: Strong hydroxides (NaOH) which might hydrolyze the Boc group at high temperatures (>80°C).

-

-

Temperature: Run reaction at 80–90°C .

-

Note: If using THF, limit temperature to 65°C (reflux) to prevent pressure buildup.

-

Stability & Troubleshooting

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible.

Figure 2: Dehydration equilibrium. In dry organic solvents (DCM, Toluene), the equilibrium shifts right. In aqueous reaction media, it shifts left to the reactive monomer.

Critical Instability Factors

-

Protodeboronation: The pyridine ring is electron-deficient, but the position 3 is relatively stable. However, high temperatures (>100°C) in the presence of water can cause the C-B bond to cleave, yielding the de-borylated pyridine. Mitigation: Keep reaction times under 12 hours.

-

Boc-Deprotection: Avoid using strong acids (HCl, TFA) during workup if you intend to keep the Boc group. The boronic acid moiety itself is stable to acid, but the Boc group is not.

-

Trans-esterification: Do not reflux in Methanol or Ethanol for extended periods. The boronic acid will convert to the methyl/ethyl boronate ester. While often active in coupling, this changes the molecular weight and Rf values, complicating analysis.

References

-

Solubility of Boronic Acids: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Boc-Protection Effects: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

-

Suzuki Coupling Optimization: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Boroxine Equilibrium: Iwanejko, J., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 856–868. Link

-

Pyridine Boronic Acid Synthesis: Li, W., et al. (2002). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, (xi), 170-177. Link

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Application Note: Precision Suzuki-Miyaura Coupling of 4-(Boc-Aminomethyl)pyridine-3-boronic Acid

Executive Summary

This guide details the optimized conditions for the palladium-catalyzed cross-coupling of This compound (Structure: Pyridine ring, C3-B(OH)₂, C4-CH₂NHBoc). This scaffold presents a "perfect storm" of synthetic challenges: protodeboronation inherent to pyridyl boronic acids, catalyst poisoning via the pyridine nitrogen, and steric hindrance from the ortho-substituted Boc-aminomethyl group.

The protocol defined below utilizes a biarylphosphine ligand system (Buchwald Generation II/III) to overcome steric bulk and electronic deactivation, ensuring high yields (>80%) and minimizing hydrodeboronation byproducts.

Chemical Challenges & Mechanistic Insight

The Protodeboronation Trap

Pyridine-3-boronic acids are electronically unstable. The electron-deficient pyridine ring facilitates the hydrolytic cleavage of the C–B bond, replacing the boronic acid with a proton.

-

Mechanism: Base-catalyzed formation of the boronate "ate" complex makes the C–B bond labile.

-

Aggravating Factor: The C4-substituent (Boc-aminomethyl) exerts steric pressure, twisting the C–B bond out of planarity, which can accelerate deboronation over the desired transmetallation.

Catalyst Deactivation

The basic nitrogen of the pyridine ring can coordinate competitively to the Palladium(II) center, displacing phosphine ligands and forming an inactive Pd(L)2(Pyridine)2 complex. This "poisoning" halts the catalytic cycle.

Steric Hindrance (The "Ortho" Effect)

The bulky tert-butyl carbamate (Boc) group at the C4 position is ortho to the boronic acid at C3. This creates a crowded environment for the transmetallation step, requiring a catalyst with a large "bite angle" or specific steric pocket to facilitate the transfer.

Optimization Strategy: The "Buchwald" Solution

To solve these issues, we employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

-

Why SPhos?

-

Bulky: Prevents the formation of inactive Pd-pyridine complexes.

-

Electron-Rich: Facilitates rapid oxidative addition (if the halide is deactivated).

-

Stability: The ligand structure promotes reductive elimination even in crowded systems.

-

Table 1: Parameter Optimization Matrix

| Parameter | Recommended Condition | Rationale |

| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Generates active Pd(0) species in situ. |

| Ligand | SPhos (or XPhos) | Overcomes steric hindrance; prevents N-coordination. |

| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild enough to minimize deboronation; strong enough for activation. |

| Solvent System | n-Butanol or 1,4-Dioxane/H₂O (4:1) | n-BuOH allows higher T without rapid deboronation; Dioxane is standard. |

| Temperature | 80°C - 100°C | High energy required for crowded transmetallation. |

| Concentration | 0.1 M - 0.2 M | Dilution helps prevent oligomerization byproducts. |

Detailed Experimental Protocol

Reagents:

-

Substrate A: Aryl Halide (Ar-X, where X = Br, I, or Cl-activated) [1.0 equiv]

-

Substrate B: this compound [1.2 - 1.5 equiv]

-

Catalyst: Pd(OAc)₂ [0.05 equiv / 5 mol%]

-

Ligand: SPhos [0.10 equiv / 10 mol%]

-

Base: K₃PO₄ (finely ground) [2.0 equiv]

-

Solvent: n-Butanol (anhydrous preferred) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

-

Catalyst Pre-complexation (Critical):

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in the reaction solvent. Stir at room temperature for 5-10 minutes. The solution should turn from orange to a distinct yellow/pale color, indicating the formation of the active L-Pd(0) species.

-

-

Reaction Assembly:

-

To a reaction vial equipped with a magnetic stir bar, add Substrate A (Aryl Halide), Substrate B (Boronic Acid), and K₃PO₄ .

-

Note: If using Dioxane/Water, add the water now.

-

-

Degassing:

-

Seal the vial with a septum.

-

Purge with Argon or Nitrogen for 5 minutes (sparging) or use 3 vacuum/backfill cycles. Oxygen is the enemy of the electron-rich SPhos ligand.

-

-

Initiation:

-

Add the pre-complexed Catalyst/Ligand solution via syringe.

-

Place the vial in a pre-heated block at 90°C .

-

-

Monitoring:

-

Monitor via LC-MS at 1 hour and 4 hours.

-

Checkpoint: Look for the mass of the Protodeboronated byproduct (Mass = Substrate B minus B(OH)₂ plus H). If this peak grows rapidly while product stalls, lower temp to 80°C and add more Boronic Acid.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate.

-

Wash with Water (x2) and Brine (x1).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH). Caution: The pyridine product may streak on silica; add 1% Triethylamine to the eluent if necessary.

-

Visualization of Workflows

Reaction Mechanism & Failure Modes

Caption: The critical bottleneck is Transmetallation, where steric hindrance allows competing protodeboronation or catalyst poisoning.

Troubleshooting Decision Tree

Caption: Diagnostic logic for distinguishing between catalyst deactivation and boronic acid instability.

References

-

Billingsley, K. L., & Buchwald, S. L. (2006). Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[1][2]

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[1][2]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[3] Accounts of Chemical Research.

Sources

Synthesis of biaryl pyridines using 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Application Note: High-Efficiency Synthesis of Biaryl Pyridines using 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Executive Summary

This guide details the optimized protocols for utilizing This compound (CAS: N/A for specific commercial batches, typically custom synthesized or analog-referenced) in Suzuki-Miyaura cross-coupling reactions. This reagent is a high-value "bifunctional" building block, enabling the simultaneous introduction of a pyridine core and a protected methylamine handle—a privileged pharmacophore in kinase inhibitors (e.g., ROCK, PIM) and GPCR ligands.

Key Challenge: Like many heteroaryl boronic acids, this reagent is prone to protodeboronation , a decomposition pathway accelerated by the ortho-aminomethyl group and the pyridine nitrogen. The Solution: Success relies on "High-Activity Catalysis" (HAC). We utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the transmetallation step, outcompeting the decomposition pathway.

Strategic Utility & Mechanistic Insight

The "Ortho-Effect" and Stability

Researchers must understand why standard conditions often fail with this reagent.

-

Electronic Instability: The electron-deficient pyridine ring makes the C-B bond more susceptible to hydrolysis compared to phenyl boronic acids.

-

Intramolecular Catalysis: The ortho-Boc-aminomethyl group can facilitate protodeboronation. Although the Boc group reduces the basicity of the amine, the proximity allows for hydrogen-bonding interactions with the boronate intermediate, potentially stabilizing the transition state for hydrolytic deboronation (C-B bond cleavage).

-

Catalyst Poisoning: Free amines coordinate strongly to Pd(II), shutting down the catalytic cycle. The Boc protection is essential here, but steric bulk at the ortho position can still slow down the oxidative addition or transmetallation if the catalyst ligand is not sufficiently large.

The Race: Transmetallation vs. Decomposition

The success of this reaction is a kinetic race. You must force the Palladium cycle to turn over faster than the boronic acid hydrolyzes.

Visualizing the Kinetic Competition:

Figure 1: The Kinetic Competition. Standard catalysts allow the "Red Path" (decomposition) to dominate. Bulky ligands force the "Green Path" (Product).

Experimental Protocols

Method A: The "Gold Standard" (Buchwald G3 Conditions)

Recommended for: Chlorides, electron-rich aryl halides, and scale-up. This protocol uses XPhos Pd G3 , a precatalyst that releases the active Pd(0) species immediately, ensuring the reaction starts before the boronic acid degrades.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid Reagent (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base:

(0.5 M aqueous solution, 3.0 equiv) -

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

-

Charge: In a vial, combine the aryl halide, boronic acid, and XPhos Pd G3.

-

Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent: Add degassed THF (or Dioxane) via syringe.

-

Base: Add the degassed aqueous

solution. -

Reaction: Stir vigorously at 40–60 °C .

-

Note: Unlike standard Suzuki (80-100°C), this catalyst works at lower temperatures, preserving the unstable boronic acid.

-

-

Monitor: Check LCMS at 1 hour. If incomplete, raise to 60°C.

Method B: Microwave-Assisted (Rapid Cycling)

Recommended for: Unreactive aryl chlorides or sterically hindered partners.

Reagents:

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv, solid) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Combine all solids in a microwave vial.

-

Add solvents and cap.

-

Irradiate: Heat to 100 °C for 30 minutes .

-

Why: Rapid heating minimizes the time the boronic acid spends in the "danger zone" (warm but not reacting).

-

-

Workup: Filter through Celite immediately to remove Pd black.

Data & Performance Expectations

The following table summarizes expected yields based on the electronic nature of the coupling partner (Aryl Halide).

| Coupling Partner (Ar-X) | Electronic Nature | Recommended Method | Expected Yield | Notes |

| 4-Bromoanisole | Electron-Rich | Method A | 85-95% | Excellent conversion; XPhos prevents poisoning. |

| 2-Chloropyridine | Electron-Deficient | Method A | 70-85% | Heteroaryl-Heteroaryl coupling; requires XPhos. |

| Bromobenzene | Neutral | Method A or B | >90% | Standard benchmark. |

| 2-Chloro-3-methylpyridine | Sterically Hindered | Method B | 50-65% | Steric clash at ortho positions lowers yield. |

| Aryl Triflates | Labile | Method A | 60-80% | Use anhydrous base ( |

Post-Coupling Elaborations

Once the biaryl system is formed, the Boc group can be removed to access the free amine for cyclization.

Workflow Visualization:

Figure 2: Complete Synthetic Workflow from Reagent to Scaffold.

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| Low Yield + De-boronated Pyridine | Protodeboronation dominated the reaction. | 1. Lower temp (40°C). 2. Increase catalyst loading. 3. Switch to MIDA boronate analog if available. |

| Starting Material (Halide) Remains | Catalyst deactivation (Poisoning). | 1. Ensure Boc group is intact. 2. Switch to XPhos or SPhos (highly active ligands). |

| Homocoupling of Boronic Acid | Oxidative coupling occurred.[1] | Degass solvents more thoroughly (freeze-pump-thaw). |

| Product trapped in aqueous layer | Pyridine nitrogen is protonated. | Adjust workup pH to >10 using NaOH before extraction. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[3] Link

-

BenchChem. (2025).[4] Application Notes for Palladium-Catalyzed Cross-Coupling with Pyridine-3-boronic Acids. Link (General Reference for Pyridine Boronic Acid Handling).

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Boc-Deprotection Protocols for Aminomethyl Pyridine Boronic Acids

Executive Summary

Aminomethyl pyridine boronic acids (AMPBAs) represent a high-value pharmacophore in medicinal chemistry, combining a basic amine handle with a Suzuki-Miyaura coupling partner. However, the removal of the tert-butyloxycarbonyl (Boc) protecting group from these substrates presents a critical synthetic challenge: Protodeboronation .

Standard acidic deprotection (e.g., TFA/DCM) often leads to significant degradation of the C–B bond, particularly in 2-pyridyl systems, due to acid-catalyzed ipso-substitution. This guide provides two validated protocols to circumvent this instability:

-

Protocol A (Direct Anhydrous Acidolysis): For 3- and 4-pyridyl systems with moderate stability.

-

Protocol B (Trifluoroborate Protection Strategy): The "Gold Standard" for unstable 2-pyridyl systems, utilizing temporary conversion to potassium trifluoroborates (

).

The Challenge: Mechanistic Instability

The primary failure mode in AMPBA synthesis is not incomplete deprotection, but the loss of the boronic acid moiety. Pyridine boronic acids exist in a complex equilibrium between neutral, boronate, and zwitterionic forms.

The Protodeboronation Mechanism

Under acidic conditions, the pyridine nitrogen becomes protonated. While this withdraws electron density (theoretically strengthening the C–B bond against electrophiles), the presence of water or nucleophiles facilitates a mechanism where the boronic acid is replaced by a proton. In 2-pyridyl systems, a specific zwitterionic fragmentation pathway accelerates this decomposition.[1]

Figure 1: The divergent fate of pyridine boronic acids under acidic deprotection. The presence of water and elevated temperatures favors the irreversible Failure path (red).

Protocol A: Direct Anhydrous Acidolysis

Best for: 3-pyridyl and 4-pyridyl boronic acids. Risk Level: Moderate. Principle: Uses anhydrous HCl in dioxane to rapidly cleave the Boc group while precipitating the product as a hydrochloride salt. The precipitation removes the product from the acidic solution, kinetically trapping the boronic acid before deborylation can occur.

Materials

-

Substrate: Boc-aminomethyl pyridine boronic acid (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

-

Solvent: Anhydrous 1,4-Dioxane or Et₂O (for washing)

-

Equipment: Flame-dried round bottom flask, N₂ atmosphere.

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate in a minimal amount of anhydrous 1,4-dioxane (approx. 5 mL per mmol) under N₂.

-

Note: Avoid MeOH or water, as these promote boronic ester hydrolysis and subsequent deborylation.

-

-

Acid Addition: Cool the solution to 0 °C. Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.

-

Reaction: Allow to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours.

-

Isolation: The product should precipitate as a white/off-white HCl salt.

-

If solid forms: Filter under N₂, wash extensively with anhydrous Et₂O to remove excess HCl.

-

If oil forms: Decant the supernatant, triturate the oil with fresh anhydrous Et₂O until a solid forms.

-

-

Storage: Store immediately at -20 °C under argon. Do not neutralize the salt until the moment of the subsequent coupling reaction.

Protocol B: The Trifluoroborate Protection Route

Best for: 2-pyridyl boronic acids (highly unstable) or when Protocol A fails.

Risk Level: Low.

Principle: Boronic acids are converted to potassium trifluoroborates (

Workflow Diagram

Figure 2: The Trifluoroborate protection strategy decouples Boc removal from boron stability.

Step-by-Step Procedure

Step 1: Conversion to Potassium Trifluoroborate[6]

-

Dissolve Boc-aminomethyl pyridine boronic acid (or pinacol ester) in MeOH (0.2 M).

-

Add KHF₂ (4.5 equiv) dissolved in a minimal amount of H₂O (approx 1:3 ratio with MeOH).

-

Safety: KHF₂ is corrosive and releases HF in strong acid. Use plasticware if possible, or glass with caution.

-

-

Stir at RT for 2–4 hours. The mixture will likely become a slurry.

-

Concentrate under vacuum to remove MeOH.

-

Dry the residue completely (high vacuum or lyophilization).

-

Extract the solid with hot Acetone or Acetonitrile (the inorganic salts remain undissolved). Filter and concentrate the filtrate to yield the Potassium Trifluoroborate (Boc-protected) .

Step 2: Acidic Boc Removal

-

Suspend the

salt from Step 1 in anhydrous THF or Dioxane. -

Add 4.0 M HCl in Dioxane (5 equiv).

-

Observation: The

group is stable to this acidity.

-

-

Stir at RT for 1–3 hours.

-

Concentrate or precipitate with Et₂O.

-

Result: You now have the Aminomethyl Pyridine Trifluoroborate HCl salt .

Step 3: Utilization

-

Option A (Direct Coupling): Use the trifluoroborate salt directly in Suzuki couplings. Add a Lewis acid (e.g.,

) or excess base ( -

Option B (Hydrolysis): If the free boronic acid is strictly required, treat with Trimethylsilyl chloride (TMSCl) in MeCN/H₂O, though this reverts to the unstable species.

Data Summary & Comparison

| Feature | Protocol A (Direct HCl) | Protocol B (Trifluoroborate) |

| Complexity | Low (1 Step) | High (2-3 Steps) |

| 2-Pyridyl Stability | Poor (High risk of deborylation) | Excellent |

| 3-/4-Pyridyl Stability | Good | Excellent |

| Yield | 40–70% (Variable) | >85% (Consistent) |

| Product Form | Boronic Acid HCl Salt | Trifluoroborate Salt |

| Reagent Cost | Low | Moderate (KHF₂) |

Analytical Considerations

When analyzing these products, standard LC-MS conditions (acidic mobile phase) can induce degradation during analysis, leading to false negatives.

-

NMR:

B NMR is diagnostic.-

Boronic Acid:

~28–32 ppm (broad). -

Trifluoroborate:

~1–5 ppm (quartet,

-

-

HPLC: Use a basic mobile phase (Ammonium Bicarbonate, pH 8–9) if the column allows, or run fast gradients at low temperatures.

References

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[7]

-

-

Trifluoroborate Stability & Synthesis

- Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(4), 269–280.

-

Boc Deprotection Standards

- Han, G., et al. (2004). "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 60(11), 2447-2467. (Contextualizing acid sensitivity).

-

Pyridine Boronic Acid Handling

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of urinary zwitterionic organic acids using weak-anion exchange chromatography with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

Designing Next-Generation Kinase Inhibitors: Application of 4-(Boc-Aminomethyl)pyridine-3-boronic Acid as a Reversible Covalent Warhead

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a primary driver of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized modern medicine. This guide delves into the strategic design and application of kinase inhibitors utilizing 4-(Boc-aminomethyl)pyridine-3-boronic acid, a sophisticated chemical scaffold. This building block is uniquely suited for creating reversible covalent inhibitors, a class of drugs that offers a compelling balance of high potency, prolonged duration of action, and improved safety profiles compared to traditional irreversible covalent drugs.[1][2] We will explore the underlying mechanism of action, provide a strategic workflow for inhibitor development, and present detailed protocols for synthesis, in vitro characterization, and validation of these next-generation therapeutic candidates.

Section 1: The Scientific Rationale - A Reversible Covalent Approach

The paradigm of kinase inhibition has evolved from non-covalent binders to covalent inhibitors that form a permanent bond with the target protein. While effective, irreversible inhibitors carry the risk of off-target toxicity and potential immunogenicity due to permanent protein modification.[1][3] Reversible covalent inhibitors (RCIs) represent a refined strategy, offering the durability of a covalent bond with an engineered mechanism for dissociation.[2][3] This allows for sustained target engagement while minimizing the risk of permanent off-target modification.[1][3][4]

1.1 Mechanism of Action: The Boronic Acid Warhead

The key to this approach is the boronic acid moiety (–B(OH)₂), which serves as an electrophilic "warhead." Boronic acids can form reversible covalent adducts with nucleophilic amino acid residues like serine, threonine, or lysine within the kinase active site.[1][] For many kinases, a conserved serine or threonine residue plays a crucial role in catalysis, making it an ideal target for this interaction.

The binding process is a two-step mechanism:

-

Initial Non-covalent Binding (E•I): The inhibitor first docks into the ATP-binding site, guided by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The pyridine ring and the aminomethyl side chain of the scaffold are critical for establishing this initial, specific binding.

-

Reversible Covalent Bond Formation (E-I): Following initial binding, the electrophilic boron atom is positioned to react with the hydroxyl group of a nearby serine or threonine residue, forming a reversible boronate ester adduct.[1] This covalent interaction significantly increases the inhibitor's residence time on the target.

Diagram: Proposed Binding Mode of a Pyridine-Boronic Acid Inhibitor

Caption: Interaction map of the inhibitor scaffold within a kinase active site.

1.2 The Role of the Scaffold

The this compound scaffold provides three key features:

-

Pyridine Ring: Acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a feature common to most ATP-competitive inhibitors.

-

Boronic Acid: The electrophilic warhead that forms the reversible covalent bond with a catalytic serine or threonine.

-

Boc-Aminomethyl Group: This side chain projects towards the solvent-exposed region of the ATP pocket. The Boc-protecting group can be removed to allow for synthetic elaboration, enabling the attachment of various moieties to improve potency, selectivity, and pharmacokinetic properties.

Section 2: Experimental Design & Strategy

A successful inhibitor design campaign requires a systematic workflow, from initial synthesis to comprehensive biological evaluation.

Diagram: Kinase Inhibitor Development Workflow

Caption: A strategic workflow for developing reversible covalent kinase inhibitors.

Section 3: Core Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Candidate Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a model inhibitor by coupling the boronic acid scaffold with an aromatic partner, a common strategy to explore the hydrophobic regions of the ATP-binding site.[6]

Objective: To synthesize a bi-aryl inhibitor to probe structure-activity relationships.

Materials:

-

This compound

-

1-bromo-4-(trifluoromethyl)benzene (or other aryl halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene, Ethanol, Water mixture)

-

Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar)

-

Purification supplies (Silica gel, solvents for chromatography)

-

Analytical instruments (NMR, LC-MS)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.1 eq), and K₂CO₃ (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to reflux (e.g., 90 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, ideal for modularly building a library of inhibitor candidates.[6] The choice of the aryl halide coupling partner is critical for exploring different regions of the kinase binding pocket.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol uses a generic, luminescence-based kinase assay (e.g., ADP-Glo™) to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.[7]

Objective: To quantify the potency of synthesized inhibitors against a target kinase.

Materials:

-

Recombinant target kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Synthesized inhibitor compounds dissolved in DMSO

-

Assay plates (e.g., white, 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Prepare a serial dilution of the inhibitor compounds in DMSO. Typically, a 10-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells in duplicate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the target kinase, and its specific substrate.

-

Initiate Kinase Reaction: Add the kinase/substrate master mix to the wells containing the compounds. Then, add ATP to initiate the phosphorylation reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase to ensure accurate IC₅₀ determination.[8]

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the assay kit manufacturer's instructions. This typically involves two steps:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Rationale: The IC₅₀ value is a standard measure of inhibitor potency. The ADP-Glo™ assay is highly sensitive and measures kinase activity directly by quantifying ADP production, making it applicable to virtually any kinase.[7][8]

Protocol 3: Mechanism of Action - Reversibility "Washout" Assay

This protocol is designed to confirm the reversible nature of the covalent interaction.[4][9]

Objective: To differentiate between reversible and irreversible covalent inhibition.

Materials:

-

Recombinant target kinase

-

Potent inhibitor (at a concentration of ~10x its IC₅₀)

-

Known irreversible inhibitor (positive control)

-

Non-covalent inhibitor (control)

-

Ultrafiltration device (e.g., centrifugal filter unit with appropriate MWCO)

-

Kinase assay reagents (as in Protocol 2)

Procedure:

-

Pre-incubation: Incubate the kinase with a high concentration (e.g., 10x IC₅₀) of the test inhibitor, the irreversible control, and the non-covalent control for 1-2 hours to allow for covalent bond formation. Also, include a "DMSO only" control.

-

Removal of Unbound Inhibitor: Dilute the pre-incubation mixtures significantly (e.g., 100-fold) with kinase buffer and transfer to an ultrafiltration device. Centrifuge to remove the buffer and unbound inhibitor. Repeat this wash step 2-3 times to ensure complete removal of the unbound compound. This is the critical "washout" step.

-

Resuspension: Resuspend the washed kinase-inhibitor complexes in fresh kinase buffer to the original enzyme concentration.

-

Activity Measurement: Immediately measure the residual kinase activity of all samples using the assay method described in Protocol 2.

-

Interpretation of Results:

-

Irreversible Inhibitor: The kinase will remain inhibited (low activity) as the covalent bond is permanent and not disrupted by the washout.

-

Non-covalent Inhibitor: The kinase will regain full activity as the inhibitor dissociates upon dilution and is washed away.

-

Reversible Covalent Inhibitor: The kinase will show a time-dependent recovery of activity. Initially, it will be inhibited, but as the reversible covalent bond dissociates, activity will gradually return. Measuring activity at several time points post-washout can help determine the dissociation off-rate (k_off).[9]

-

Rationale: The ability of the enzyme to recover activity after the removal of unbound inhibitor is the hallmark of a reversible binding mechanism, whether non-covalent or reversible covalent.[3][9] This assay critically distinguishes this class from irreversible inhibitors.

Section 4: Data Analysis and Interpretation

4.1 Quantitative Data Summary

Properly presenting quantitative data is crucial for comparing compounds and making informed decisions in a drug discovery cascade.

| Compound ID | Target Kinase | Modification | IC₅₀ (nM) [a] | Reversibility [b] |

| Scaffold-01 | Kinase X | 4-(CF₃)-phenyl | 85 | Reversible |

| Scaffold-02 | Kinase X | 3-chloro-phenyl | 150 | Reversible |

| Control-Irrev | Kinase X | Acrylamide | 15 | Irreversible |

| Control-NC | Kinase X | N/A | 250 | Reversible |

[a] IC₅₀ values determined using the ADP-Glo™ assay with ATP at Kₘ concentration. [b] Determined by washout assay. "Reversible" indicates >80% activity recovery after 4 hours post-washout.

Conclusion

The use of this compound provides a powerful and versatile platform for the design of next-generation, reversible covalent kinase inhibitors. The boronic acid warhead offers a unique mechanism for achieving high potency and prolonged target engagement, while the inherent reversibility mitigates risks associated with permanent protein modification.[1][] The synthetic tractability of the scaffold allows for extensive chemical elaboration to optimize for potency, selectivity, and drug-like properties. The protocols and strategies outlined in this guide provide a robust framework for researchers to harness the potential of this promising chemical entity in the development of novel therapeutics.

References

- An update on the discovery and development of reversible covalent inhibitors - PMC. (2023). Vertex AI Search.

- Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Public

- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d

- PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values - AssayQuant. Vertex AI Search.

- What is reversible inhibitor? - BOC Sciences. (2024). Vertex AI Search.

- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Semantic Scholar. Vertex AI Search.

- Key advances in the development of reversible covalent inhibitors - Taylor & Francis. (2025). Vertex AI Search.

- Covalent Inhibition in Drug Discovery - PMC - NIH. Vertex AI Search.

- Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC. (2022). Vertex AI Search.

- Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC. Vertex AI Search.

- Reversible Covalent Inhibitor Binding Assay - Domainex. Vertex AI Search.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021). Vertex AI Search.

- Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC. Vertex AI Search.

Sources

- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assayquant.com [assayquant.com]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]

Application Note: Advanced Protocols for the Esterification of Pyridine Boronic Acids to Pinacol Esters

Executive Summary